Dihydroergotoxine (mesylate)

Description

BenchChem offers high-quality Dihydroergotoxine (mesylate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dihydroergotoxine (mesylate) including the price, delivery time, and more detailed information at info@benchchem.com.

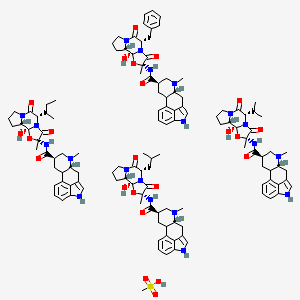

Structure

2D Structure

Properties

IUPAC Name |

(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-7-butan-2-yl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37N5O5.2C30H39N5O5.C29H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18;1-5-16(2)25-27(37)34-11-7-10-23(34)30(39)35(25)28(38)29(3,40-30)32-26(36)18-12-20-19-8-6-9-21-24(19)17(14-31-21)13-22(20)33(4)15-18;1-15(2)24-26(36)33-10-6-9-22(33)29(38)34(24)27(37)28(3,39-29)31-25(35)17-11-19-18-7-5-8-20-23(18)16(13-30-20)12-21(19)32(4)14-17;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);5,7-8,14,16,18,20,22-24,31,39H,6,9-13,15H2,1-4H3,(H,32,36);6,8-9,14,16,18,20,22-23,25,31,39H,5,7,10-13,15H2,1-4H3,(H,32,36);5,7-8,13,15,17,19,21-22,24,30,38H,6,9-12,14H2,1-4H3,(H,31,35);1H3,(H,2,3,4)/t21-,23?,25-,26+,27+,32-,33+;18-,20?,22-,23+,24+,29-,30+;16?,18-,20?,22-,23+,25+,29-,30+;17-,19?,21-,22+,24+,28-,29+;/m1111./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMYROQEJAZVGJ-CTOOOFERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4CC5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4CC5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4CC5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5CC6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C123H156N20O23S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2314.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ergoloid Mesylates

Introduction

Ergoloid mesylates, also known by the trade name Hydergine, are a combination of the methanesulfonate (B1217627) salts of three dihydrogenated ergot alkaloids.[1][2] These compounds are semi-synthetic derivatives of ergot alkaloids naturally produced by the fungus Claviceps purpurea.[2][3] Developed by Albert Hofmann at Sandoz, ergoloid mesylates have been utilized in the management of age-related cognitive decline and dementia.[1][2] The hydrogenation process improves the safety profile of the natural ergot compounds.[2] This guide provides a detailed overview of the components of ergoloid mesylates, their quantitative properties, relevant experimental protocols, and associated signaling pathways.

Core Components of Ergoloid Mesylates

Ergoloid mesylates consist of equal proportions of the following three hydrogenated ergot alkaloids:[1][3]

-

Dihydroergocornine Mesylate

-

Dihydroergocristine Mesylate

-

Dihydroergocryptine Mesylate (a mixture of alpha and beta isomers)[2][4]

Typically, a 1 mg sublingual tablet contains 0.333 mg of each of these components.[1]

Quantitative Data of Core Components

The following table summarizes the key quantitative data for each of the primary components of ergoloid mesylates.

| Property | Dihydroergocornine Mesylate | Dihydroergocristine Mesylate | Dihydroergocryptine Mesylate (alpha-isomer) |

| Molecular Formula | C31H41N5O5 • CH4O3S | C36H45N5O8S | C32H43N5O5 • CH4O3S |

| Molecular Weight | 659.79 g/mol [5] | 707.8 g/mol [6] | 673.82 g/mol [5] |

| Parent Compound | Dihydroergocornine | Dihydroergocristine | Dihydro-alpha-ergocryptine |

| Parent Molecular Weight | 563.7 g/mol [7] | 611.7 g/mol | 577.7 g/mol [8] |

| Melting Point | 187 °C (decomposes)[7] | Not available | Not available |

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Quantification of Ergoloid Mesylates

This protocol is based on established methods for the analysis of ergot alkaloids and their derivatives.[9][10][11]

-

Objective: To separate and quantify the individual components of ergoloid mesylates in a given sample.

-

Instrumentation: A standard HPLC system equipped with a UV detector set at 280 nm and a C18 column (e.g., 4-mm × 30-cm, packing L1).[12]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (1:1). The exact ratio may be adjusted to optimize separation.[12]

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of USP Ergoloid Mesylates Reference Standard (RS).

-

Dissolve in a 10-mL volumetric flask with a 1:1 mixture of acetonitrile and water.

-

Dilute to volume with the same solvent and mix thoroughly. This solution should be prepared fresh.[12]

-

-

Assay Preparation:

-

Accurately weigh approximately 10 mg of the ergoloid mesylates sample.

-

Follow the same procedure as for the Standard Preparation.[12]

-

-

Chromatographic Procedure:

-

Set the flow rate of the mobile phase.

-

Inject equal volumes (e.g., 20 µL) of the Standard Preparation and the Assay Preparation into the chromatograph.[12]

-

Record the chromatograms and measure the peak responses for each component.

-

The typical elution order is dihydroergocornine, dihydro-α-ergocryptine, dihydroergocristine, and dihydro-β-ergocryptine.[12]

-

-

Calculation: The quantity of each alkaloid in the sample is calculated by comparing its peak response to that of the corresponding peak in the Standard Preparation.

Signaling Pathways

The mechanism of action of ergoloid mesylates is multifaceted, involving modulation of several neurotransmitter systems.[13] They exhibit complex interactions with dopaminergic, serotonergic, and adrenergic receptors, often acting as partial agonists or antagonists.[13][14]

1. Dopaminergic System Modulation

Ergoloid mesylates are known to interact with dopamine (B1211576) receptors, particularly D2 receptors.[13] This interaction can enhance the sensitivity of these receptors, which is significant as dopamine plays a crucial role in cognitive functions like learning and memory.[13] The modulation of dopaminergic pathways may contribute to improvements in mood and motivation.[13][15]

2. Serotonergic System Modulation

Ergoloid mesylates also act on various serotonin (B10506) receptors, including 5-HT1 and 5-HT2 receptors.[13] This interaction helps to stabilize serotonin levels, which can lead to improved mood, reduced anxiety, and enhanced cognitive function.[13][16] The modulation of the serotonergic system is a key aspect of the therapeutic effects of ergoloid mesylates.[13]

3. Adrenergic System and Cerebral Blood Flow

In addition to their effects on dopamine and serotonin, ergoloid mesylates interact with alpha-adrenergic receptors.[15] This interaction can lead to vasodilation, which improves cerebral blood flow and the delivery of oxygen and nutrients to the brain.[16][17] This vascular effect is thought to be beneficial in ameliorating age-related cognitive decline.[17]

Conclusion

Ergoloid mesylates are a complex mixture of dihydrogenated ergot alkaloids with a multifaceted mechanism of action. Their ability to modulate key neurotransmitter systems, including the dopaminergic, serotonergic, and adrenergic systems, underlies their therapeutic potential in managing age-related cognitive decline. The quantitative understanding of its components and the detailed protocols for their analysis are crucial for quality control and further research into their clinical applications. The signaling pathway diagrams illustrate the complex interplay of these compounds with neuronal receptors and their downstream effects, providing a clearer picture of their pharmacological activity.

References

- 1. Ergoloid - Wikipedia [en.wikipedia.org]

- 2. Buy Ergoloid Mesylates (EVT-267627) | 8067-24-1 [evitachem.com]

- 3. Ergoloid Mesylate: Alzheimer's Uses, Side Effects, Dosage [medicinenet.com]

- 4. Co-dergocrine mesylate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in age-related cognitive decline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ERGOLOID MESYLATES TABLETS USP (ORAL) [dailymed.nlm.nih.gov]

- 6. Dihydroergocristine Mesylate | C36H45N5O8S | CID 444034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dihydroergocornine | C31H41N5O5 | CID 168871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dihydroergocryptine Mesylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. researchgate.net [researchgate.net]

- 10. Single-Injection HPLC Method for Rapid Analysis of a Combination Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. turkjps.org [turkjps.org]

- 12. ftp.uspbpep.com [ftp.uspbpep.com]

- 13. What is the mechanism of Ergoloid Mesylates? [synapse.patsnap.com]

- 14. Hydergine: interaction with the neurotransmitter systems in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Dihydroergocristine Mesilate? [synapse.patsnap.com]

- 16. What is Dihydroergocristine Mesilate used for? [synapse.patsnap.com]

- 17. What is Ergoloid Mesylates used for? [synapse.patsnap.com]

The Genesis of a Nootropic: A Technical History of Dihydroergotoxine Mesylate

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Dihydroergotoxine (B79615) mesylate, a mixture of hydrogenated ergot alkaloids, has a rich and complex history that spans from its origins in the study of a notorious fungus to its application as a therapeutic agent for cognitive decline. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of dihydroergotoxine mesylate, with a focus on the seminal research that established its place in medicine. We delve into the pioneering work of Albert Hofmann at Sandoz, detailing the chemical synthesis and the early experimental protocols that elucidated its multifaceted mechanism of action. This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, structured quantitative data from early clinical trials, and visual representations of its complex signaling pathways.

Introduction: From Ergotism to Ergoloids

The story of dihydroergotoxine mesylate begins with the ergot fungus, Claviceps purpurea, a parasitic organism that grows on rye and other grains. For centuries, ergot was known for its devastating effects, causing the disease known as ergotism, or "St. Anthony's Fire," characterized by hallucinations, convulsions, and gangrene. However, by the early 20th century, scientists began to recognize the therapeutic potential of the complex alkaloids produced by this fungus.

The scientific investigation into ergot alkaloids was significantly advanced by the work of Arthur Stoll and Albert Hofmann at Sandoz laboratories in Basel, Switzerland.[1] Their research aimed to isolate and characterize the active compounds of ergot, leading to the identification of ergotamine in 1918, a potent vasoconstrictor.[2] This laid the groundwork for the systematic chemical modification of ergot alkaloids to enhance their therapeutic properties and reduce toxicity.

Discovery and Synthesis: The Contribution of Albert Hofmann

In 1943, Albert Hofmann, renowned for his later synthesis of lysergic acid diethylamide (LSD), made a pivotal discovery in ergot research.[3] Through the catalytic hydrogenation of ergotoxine (B1231518), a mixture of naturally occurring ergot alkaloids, he created a new, semi-synthetic compound: dihydroergotoxine.[3] This process involved the reduction of a double bond in the lysergic acid moiety of the parent alkaloids, resulting in a substance with a distinct pharmacological profile.

Dihydroergotoxine is a mixture of the methanesulfonate (B1217627) (mesylate) salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine (B134457) (in its alpha- and beta-isomeric forms).[3][4] This combination was later marketed under the trade name Hydergine.

Experimental Protocol: Catalytic Hydrogenation of Ergotoxine (Circa 1940s)

While the precise, proprietary industrial synthesis protocols from the 1940s are not publicly detailed, the fundamental chemical process of catalytic hydrogenation of ergot alkaloids can be outlined based on general principles of organic chemistry and knowledge of similar reactions from that era.

Objective: To saturate the 9,10-double bond of the lysergic acid skeleton in the ergotoxine alkaloid mixture.

Materials:

-

Ergotoxine alkaloid mixture (a combination of ergocornine, ergocristine, and ergocryptine)

-

Solvent (e.g., glacial acetic acid, ethanol, or dioxane)

-

Catalyst (e.g., Palladium on carbon (Pd/C), Platinum oxide (Adams' catalyst), or Raney nickel)

-

Hydrogen gas (H₂)

-

Pressurized hydrogenation apparatus (e.g., a Parr shaker)

-

Filtration apparatus

-

Recrystallization solvents

Procedure:

-

Dissolution: The ergotoxine alkaloid mixture is dissolved in a suitable solvent in the reaction vessel of the hydrogenation apparatus.

-

Catalyst Addition: The catalyst is carefully added to the solution. The choice of catalyst and its concentration are critical for the efficiency and selectivity of the reaction.

-

Hydrogenation: The reaction vessel is sealed and purged with an inert gas (e.g., nitrogen) to remove oxygen, which can be a fire hazard in the presence of hydrogen and a catalyst. The vessel is then pressurized with hydrogen gas to a specific pressure.

-

Reaction Conditions: The mixture is agitated (e.g., shaken or stirred) at a controlled temperature and pressure for a predetermined duration to allow for the complete reduction of the double bond. Reaction progress could be monitored by measuring hydrogen uptake.

-

Catalyst Removal: After the reaction is complete, the pressure is released, and the vessel is purged again with an inert gas. The catalyst is removed by filtration. Extreme care is necessary during this step as the catalyst can be pyrophoric (ignite spontaneously in air), especially when dry and saturated with hydrogen.

-

Isolation and Purification: The solvent is removed from the filtrate, typically by evaporation under reduced pressure. The resulting crude dihydroergotoxine is then purified by recrystallization from a suitable solvent system to yield the final product.

-

Salt Formation: To produce dihydroergotoxine mesylate, the purified dihydroergotoxine base is reacted with methanesulfonic acid in a suitable solvent, followed by crystallization of the salt.

Workflow of Catalytic Hydrogenation:

Pharmacological Profile: A Complex Mechanism of Action

Initial pharmacological investigations of dihydroergotoxine mesylate revealed a departure from the potent vasoconstrictive properties of its parent compounds. Instead, it exhibited vasodilatory effects, leading to its initial exploration as an antihypertensive agent.[4] However, its most significant and lasting application emerged from the observation of its effects on the central nervous system.

The mechanism of action of dihydroergotoxine mesylate is multifaceted and not entirely understood, even today. It is known to interact with multiple neurotransmitter systems, primarily the adrenergic, dopaminergic, and serotonergic systems.[4] Its effects are complex, as it can act as a partial agonist or an antagonist at different receptor subtypes within these systems.

Adrenergic Receptor Interactions

Dihydroergotoxine mesylate exhibits a prominent interaction with adrenergic receptors, particularly alpha-adrenoceptors. Early studies demonstrated its ability to block alpha-adrenergic receptors, contributing to its vasodilatory and blood pressure-lowering effects.[5] It acts as an antagonist at α1-adrenergic receptors and has a more complex interaction with α2-adrenergic receptors, where it can act as a partial agonist.[5][6]

Alpha-1 Adrenergic Antagonism Signaling Pathway:

Dopaminergic Receptor Interactions

Dihydroergotoxine mesylate also demonstrates significant activity at dopamine (B1211576) receptors. It is considered a partial agonist at D2 dopamine receptors.[7] This interaction is believed to contribute to some of its neuroprotective and cognitive-enhancing effects. The agonistic activity at D2 receptors can lead to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.

Dopamine D2 Receptor Agonism Signaling Pathway:

References

- 1. Hydergine− the intelligence ergoloid | Antiaging Systems [antiaging-systems.com]

- 2. ehs.stanford.edu [ehs.stanford.edu]

- 3. Ergoloid - Wikipedia [en.wikipedia.org]

- 4. Dihydroergotoxine Mesylate | C33H45N5O5 | CID 592735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Alpha-adrenergic agonist and antagonist activity of dihydroergotoxine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha 2-adrenergic agonist and alpha 1-adrenergic antagonist activity of ergotamine and dihydroergotamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Dihydroergotoxine Mesylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroergotoxine (B79615) mesylate, also known as ergoloid mesylates, is a pharmaceutical agent composed of the methanesulfonate (B1217627) salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and α-/β-dihydroergocryptine. This technical guide provides a comprehensive overview of the pharmacological profile of dihydroergotoxine mesylate, with a focus on its complex mechanism of action, pharmacokinetics, and pharmacodynamics. The document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction

Originally developed for the treatment of age-related cognitive decline and cerebrovascular insufficiency, dihydroergotoxine mesylate has a long history of clinical use.[1] Its therapeutic effects are attributed to its multifaceted interactions with various neurotransmitter systems in the central nervous system.[2] This guide synthesizes the current understanding of dihydroergotoxine mesylate's pharmacology, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways to facilitate a deeper comprehension of its molecular interactions.

Mechanism of Action

The primary mechanism of action of dihydroergotoxine mesylate is its complex and dualistic interaction with adrenergic, dopaminergic, and serotonergic receptor systems.[2] It exhibits both partial agonist and antagonist activities, with the overall pharmacological effect being a composite of the individual actions of its three main components at various receptor subtypes.[2]

Adrenergic System Interaction

Dihydroergotoxine mesylate acts as an antagonist at α1-adrenergic receptors and a partial agonist at α2-adrenergic receptors.[3] The α1-adrenoceptor blockade contributes to its vasodilatory effects, while its interaction with α2-adrenoceptors is involved in modulating neurotransmitter release.[3]

Dopaminergic System Interaction

The components of dihydroergotoxine mesylate display mixed agonist and antagonist properties at dopamine (B1211576) D1 and D2 receptors.[1] This dual action allows it to potentially compensate for both deficits and hyperactivity in the dopaminergic system.[1]

Serotonergic System Interaction

Dihydroergotoxine mesylate also interacts with serotonin (B10506) (5-HT) receptors, exhibiting competitive antagonism at some subtypes.[4] This interaction is believed to contribute to its overall neuro-modulatory effects.

Pharmacodynamics: Receptor Binding Affinities

The affinity of the individual components of dihydroergotoxine mesylate for various neurotransmitter receptors is crucial to understanding its pharmacological profile. While a complete set of comparable Ki values across all receptor subtypes is not available in a single source, the following table summarizes known binding affinities.

Table 1: Receptor Binding Affinities (Ki, nM) of Dihydroergotoxine Components

| Receptor Subtype | Dihydroergocryptine | Dihydroergocornine | Dihydroergocristine |

| Dopamine | |||

| D1 | ~30 | Data not available | Data not available |

| D2 | 5-8 | Data not available | Data not available |

| D3 | ~30 | Data not available | Data not available |

| Adrenergic | |||

| α1 | Data not available | Data not available | Data not available |

| α2 | Data not available | Data not available | Data not available |

| Serotonin | |||

| 5-HT1A | Data not available | Data not available | Data not available |

| 5-HT2A | Data not available | Data not available | Data not available |

Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions. The Kd value for Dihydroergocryptine is presented as an approximation of its affinity.[5]

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of dihydroergotoxine mesylate are complex due to its multi-component nature. The oral bioavailability is generally low, and it undergoes significant first-pass metabolism.[2]

Table 2: Pharmacokinetic Parameters of Dihydroergotoxine Components in Humans

| Parameter | Dihydroergocornine | Dihydroergocristine | α-Dihydroergocryptine |

| Tmax (oral) | ~1.4 h | 0.46 ± 0.26 h[6] | 30-120 min[5] |

| Cmax (oral) | ~0.04 µg/L[7][8] | 0.28 ± 0.22 µg/L[6] | Data not available |

| Elimination Half-life (t½) | Data not available | 3.50 ± 2.27 h[6] | 12-16 h[5] |

| Metabolites | hydroxy-dihydroergocornine[7][8] | 8'-hydroxy-dihydroergocristine[6] | Data not available |

Note: Pharmacokinetic parameters can vary depending on the formulation and individual patient characteristics.

Signaling Pathways

The interaction of dihydroergotoxine mesylate with its target receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate the primary G-protein coupling and downstream effects for the major receptor families targeted by this drug.

Adrenergic Receptor Signaling

Caption: Adrenergic receptor signaling pathways modulated by Dihydroergotoxine.

Dopamine Receptor Signaling

Caption: Dopamine receptor signaling pathways modulated by Dihydroergotoxine.

Serotonin Receptor Signaling

Caption: Serotonin receptor signaling pathways modulated by Dihydroergotoxine.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the pharmacological profile of dihydroergotoxine mesylate.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of dihydroergotoxine and its components for specific receptors.

-

Objective: To measure the concentration of the unlabeled drug that inhibits 50% of the binding of a specific radioligand to its receptor (IC50), from which the Ki can be calculated.

-

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest.

-

Radioligand specific for the target receptor (e.g., [3H]-prazosin for α1-adrenoceptors).

-

Unlabeled dihydroergotoxine or its individual components.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

Prepare serial dilutions of the unlabeled drug.

-

In a multi-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled drug.

-

Include control wells for total binding (no unlabeled drug) and non-specific binding (a high concentration of a competing unlabeled ligand).

-

Incubate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the unlabeled drug to generate a competition curve.

-

Determine the IC50 value from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

LC-MS/MS for Pharmacokinetic Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drug concentrations in biological matrices like plasma.

-

Objective: To determine the concentration of dihydroergotoxine components and their metabolites in plasma samples over time to calculate pharmacokinetic parameters.

-

Materials:

-

Human plasma samples.

-

Internal standard (a compound with similar chemical properties to the analytes).

-

Extraction solvent (e.g., ethyl acetate).

-

LC-MS/MS system (including a high-performance liquid chromatograph and a tandem mass spectrometer).

-

-

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a plasma sample, add the internal standard and the extraction solvent.

-

Vortex to mix and centrifuge to separate the organic and aqueous layers.

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation:

-

Inject the reconstituted sample into the LC system.

-

Use a suitable column (e.g., C18) and mobile phase gradient to separate the analytes from other plasma components.

-

-

Mass Spectrometric Detection:

-

The eluent from the LC column is introduced into the mass spectrometer.

-

The analytes are ionized (e.g., by electrospray ionization - ESI).

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored for quantification.

-

-

-

Data Analysis:

-

Generate a calibration curve using standards of known concentrations.

-

Determine the concentration of the analytes in the plasma samples by comparing their peak areas to that of the internal standard and interpolating from the calibration curve.

-

Plot the plasma concentration versus time profile to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.

-

Caption: Workflow for LC-MS/MS analysis of Dihydroergotoxine in plasma.

Conclusion

Dihydroergotoxine mesylate possesses a complex pharmacological profile characterized by its multi-component nature and its pleiotropic interactions with key neurotransmitter systems. Its dualistic agonist/antagonist activity at adrenergic, dopaminergic, and serotonergic receptors underlies its therapeutic potential. This guide has provided a detailed overview of its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, experimental methodologies, and visual representations of its signaling pathways. A comprehensive understanding of these pharmacological aspects is essential for the continued exploration of its therapeutic applications and the development of novel neuro-modulatory agents. Further research is warranted to fully elucidate the specific contributions of each component to the overall clinical effects and to obtain a more complete and comparable set of receptor binding affinities.

References

- 1. Preferential coupling between dopamine D2 receptors and G-proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. msudenver.edu [msudenver.edu]

- 4. Structural insights into G protein activation by D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydroergocryptine - Wikipedia [en.wikipedia.org]

- 6. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]

- 7. Coupling of D1 and D5 dopamine receptors to multiple G proteins: Implications for understanding the diversity in receptor-G protein coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and human pharmacokinetics of dihydroergotoxine metabolites in man: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Receptor Binding Affinity of Dihydroergotoxine Mesylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroergotoxine (B79615) mesylate, also known as ergoloid mesylates or co-dergocrine, is a pharmaceutical agent composed of a mixture of the methanesulfonate (B1217627) salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine.[1] Historically used for the treatment of age-related cognitive impairment, its complex pharmacological profile is characterized by a broad interaction with multiple neurotransmitter receptor systems. This technical guide provides a detailed overview of the receptor binding affinity of dihydroergotoxine mesylate, focusing on its interactions with adrenergic, dopaminergic, and serotonergic receptors. The document includes a compilation of available quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of the associated signaling pathways to facilitate a deeper understanding of its mechanism of action.

Data Presentation: Comparative Receptor Binding Affinities

The receptor binding profile of dihydroergotoxine mesylate is complex, reflecting the individual and combined actions of its three main components. The available quantitative data, primarily for the individual alkaloids, are summarized below. The inhibition constant (Ki) and dissociation constant (Kd) are reported in nanomolar (nM) units; lower values indicate higher binding affinity.

Dopamine Receptor Binding Affinities

| Component | Receptor Subtype | Binding Affinity (Kd/Ki, nM) |

| Dihydroergocryptine | D1 | ~30[2] |

| Dihydroergocryptine | D2 | 5-8[2] |

| Dihydroergocryptine | D3 | ~30[2] |

| Dihydroergocryptine | D2-like | High Affinity[3] |

| Dihydroergocornine | D1/D2 | Mixed Agonist/Antagonist[3] |

| Dihydroergocristine | D1/D2 | Antagonist[3] |

Adrenergic Receptor Binding Affinities

| Component/Mixture | Receptor Subtype | Binding Affinity (Kd, nM) |

| Dihydroergocryptine | α2 | 1.78[4] |

| Dihydroergotoxine | α1 | Antagonist[5] |

| Dihydroergotoxine | α2 | Agonist[5] |

Serotonin (B10506) Receptor Binding Affinities

While dihydroergotoxine is known to interact with serotonin receptors, specific quantitative Ki or Kd values for the complete mixture or its individual components across the various 5-HT receptor subtypes are not consistently available in the literature. It is generally understood that the components of dihydroergotoxine possess affinity for multiple serotonin receptor subtypes, contributing to its overall pharmacological effect.[6]

Experimental Protocols

The determination of receptor binding affinities for compounds like dihydroergotoxine mesylate is predominantly carried out using competitive radioligand binding assays.

General Protocol for Competitive Radioligand Binding Assay

This protocol outlines the typical steps for determining the binding affinity of dihydroergotoxine mesylate for a specific G-protein coupled receptor (GPCR).

1. Membrane Preparation:

-

Source: Tissues (e.g., rat or bovine brain regions rich in the target receptor) or cultured cells stably expressing the human recombinant receptor of interest.

-

Homogenization: The tissue or cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Washing and Storage: The membrane pellet is washed with fresh buffer, re-centrifuged, and finally resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose). Aliquots are stored at -80°C until use. The protein concentration is determined using a standard assay (e.g., BCA assay).

2. Binding Assay:

-

Assay Buffer: A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Reaction Mixture: The assay is typically performed in 96-well plates. Each well contains:

-

Membrane preparation (a specific amount of protein, e.g., 50-100 µg).

-

Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-Spiperone for D2 receptors) at a fixed concentration, usually near its Kd value.

-

Test Compound: Increasing concentrations of unlabeled dihydroergotoxine mesylate or its individual components.

-

Non-specific Binding Control: A high concentration of a known, unlabeled antagonist for the target receptor to determine the amount of non-specific binding of the radioligand.

-

Total Binding Control: Contains only the membrane preparation and the radioligand.

-

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient duration (e.g., 60-120 minutes) to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

4. Quantification:

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then measured using a scintillation counter.

5. Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to fit a sigmoidal curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the receptor families targeted by dihydroergotoxine mesylate.

References

- 1. Dihydroergotoxine | C34H41N5O8S | CID 6420006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Co-Dergocrine Mesilate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Dopamine receptor profile of co-dergocrine (Hydergine) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha-adrenergic agonist and antagonist activity of dihydroergotoxine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acnp.org [acnp.org]

In Vitro Neuroprotective Effects of Dihydroergotoxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergotoxine (B79615), a mixture of three dihydrogenated ergot alkaloids (dihydroergocornine, dihydroergocristine, and α- and β-dihydroergocryptine), has been investigated for its potential therapeutic applications in cerebrovascular insufficiency and age-related cognitive decline. Emerging in vitro evidence suggests that dihydroergotoxine and its components possess direct neuroprotective properties. This technical guide provides an in-depth overview of the in vitro neuroprotective effects of dihydroergotoxine, focusing on its mechanisms of action, relevant experimental protocols, and associated signaling pathways. The information is tailored for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases and the development of neuroprotective agents.

Core Mechanisms of Neuroprotection

In vitro studies have elucidated several key mechanisms through which dihydroergotoxine exerts its neuroprotective effects. These primarily revolve around the mitigation of oxidative stress, inhibition of excitotoxicity, and modulation of apoptotic pathways.

Antioxidant and Radical Scavenging Activity

One of the prominent neuroprotective mechanisms of dihydroergotoxine is its ability to counteract oxidative stress. Dihydroergocryptine (B134457), a major component, has been shown to reduce the formation of intracellular peroxides in cultured neurons in a concentration-dependent manner[1][2]. This antioxidant activity is crucial in protecting neurons from damage induced by reactive oxygen species (ROS), which are implicated in the pathogenesis of various neurodegenerative disorders.

Anti-Excitotoxic Effects

Glutamate-induced excitotoxicity is a major contributor to neuronal cell death in ischemic stroke and other neurological conditions. Dihydroergocryptine has demonstrated a protective effect against glutamate-induced neurotoxicity in cultured rat cerebellar granule cells[1][2]. This suggests that dihydroergotoxine may modulate glutamate (B1630785) receptor signaling or downstream neurotoxic cascades, thereby preventing neuronal damage.

Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a key process in neurodegeneration. While direct in vitro evidence for dihydroergotoxine's effects on specific apoptotic markers is still emerging, its neuroprotective actions suggest an interference with the apoptotic cascade. This could involve the regulation of pro-apoptotic and anti-apoptotic proteins, such as those belonging to the Bcl-2 family, and the inhibition of executioner caspases like caspase-3.

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data on the neuroprotective effects of dihydroergocryptine, a key component of dihydroergotoxine, from in vitro studies. Please note that specific dose-response data from the primary literature is limited; the tables are presented to illustrate the expected experimental outcomes.

Table 1: Effect of Dihydroergocryptine on Neuronal Viability in a Glutamate-Induced Excitotoxicity Model

| Treatment Group | Dihydroergocryptine Concentration | Cell Viability (%) |

| Control (no glutamate) | 0 µM | 100 ± 5 |

| Glutamate (100 µM) | 0 µM | 45 ± 7 |

| Glutamate + Dihydroergocryptine | 1 µM | 60 ± 6 |

| Glutamate + Dihydroergocryptine | 10 µM | 75 ± 5 |

| Glutamate + Dihydroergocryptine | 50 µM | 85 ± 4 |

Data are illustrative and represent hypothetical mean ± standard deviation.

Table 2: Effect of Dihydroergocryptine on Intracellular Peroxide Levels in Neurons

| Treatment Group | Dihydroergocryptine Concentration | Intracellular Peroxide Levels (Fold Change) |

| Control | 0 µM | 1.0 ± 0.1 |

| Glutamate (100 µM) | 0 µM | 3.5 ± 0.4 |

| Glutamate + Dihydroergocryptine | 1 µM | 2.5 ± 0.3 |

| Glutamate + Dihydroergocryptine | 10 µM | 1.8 ± 0.2 |

| Glutamate + Dihydroergocryptine | 50 µM | 1.2 ± 0.1 |

Data are illustrative and represent hypothetical mean ± standard deviation.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the neuroprotective effects of dihydroergotoxine.

Glutamate-Induced Excitotoxicity and Cell Viability Assay

This protocol is based on the methodology used to demonstrate the protective effects of dihydroergocryptine against glutamate-induced neurotoxicity[1][2].

Objective: To determine the protective effect of dihydroergotoxine on neuronal viability following a glutamate challenge.

Cell Model: Primary cultures of rat cerebellar granule cells.

Materials:

-

Primary rat cerebellar granule cells

-

Neurobasal medium supplemented with B27 and L-glutamine

-

Dihydroergotoxine mesylate (stock solution in DMSO)

-

L-glutamic acid

-

Fluorescein diacetate (FDA)

-

Propidium iodide (PI)

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom microplates

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture: Plate primary cerebellar granule cells in 96-well plates at a suitable density and culture for 7-10 days to allow for maturation.

-

Treatment:

-

Pre-treat the cells with varying concentrations of dihydroergotoxine (e.g., 1, 10, 50 µM) for 24 hours.

-

Include a vehicle control (DMSO) and a positive control (a known neuroprotective agent).

-

-

Induction of Excitotoxicity:

-

After the pre-treatment period, expose the cells to a toxic concentration of glutamate (e.g., 100 µM) for 15-30 minutes in a serum-free medium.

-

A control group should not be exposed to glutamate.

-

-

Wash and Recovery:

-

Gently wash the cells twice with pre-warmed PBS to remove glutamate.

-

Add fresh culture medium containing the respective concentrations of dihydroergotoxine and incubate for 24 hours.

-

-

Cell Viability Assessment (FDA/PI Staining):

-

Prepare a staining solution containing FDA (e.g., 10 µg/mL) and PI (e.g., 5 µg/mL) in PBS.

-

Wash the cells with PBS and incubate with the FDA/PI staining solution for 5-10 minutes at room temperature, protected from light.

-

Capture images using a fluorescence microscope with appropriate filters for green (FDA, live cells) and red (PI, dead cells) fluorescence.

-

Alternatively, quantify fluorescence intensity using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of viable cells (green fluorescent cells / total cells) for each treatment group.

-

Normalize the data to the control group (no glutamate treatment).

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines a method to measure the effect of dihydroergotoxine on intracellular ROS levels, adapting a general method for peroxide measurement[1].

Objective: To quantify the effect of dihydroergotoxine on intracellular ROS production in neurons under oxidative stress.

Cell Model: SH-SY5Y human neuroblastoma cells or primary neurons.

Materials:

-

SH-SY5Y cells or primary neurons

-

Dihydroergotoxine mesylate

-

Hydrogen peroxide (H₂O₂) or another ROS-inducing agent

-

2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) dye

-

Hanks' Balanced Salt Solution (HBSS)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Cell Culture: Seed cells in 96-well plates and allow them to adhere and grow to 80-90% confluency.

-

Treatment: Pre-treat cells with different concentrations of dihydroergotoxine for 1-2 hours.

-

Staining:

-

Remove the medium and wash the cells with warm HBSS.

-

Load the cells with H2DCFDA (e.g., 10 µM in HBSS) and incubate for 30 minutes at 37°C in the dark.

-

-

Induction of Oxidative Stress:

-

Wash the cells to remove excess dye.

-

Add HBSS containing H₂O₂ (e.g., 100 µM) to induce oxidative stress. A control group should receive HBSS without H₂O₂.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity at various time points (e.g., every 5 minutes for 60 minutes) using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

-

-

Data Analysis:

-

Calculate the rate of increase in fluorescence, which is proportional to ROS production.

-

Compare the rates between different treatment groups.

-

Assessment of Apoptosis: Caspase-3 Activity Assay

This protocol describes a method to determine the effect of dihydroergotoxine on caspase-3 activity, a key executioner of apoptosis.

Objective: To measure the effect of dihydroergotoxine on caspase-3 activation in a neuronal apoptosis model.

Cell Model: Differentiated PC12 cells or primary cortical neurons.

Materials:

-

Neuronal cells

-

Dihydroergotoxine mesylate

-

Apoptosis-inducing agent (e.g., staurosporine)

-

Caspase-3 colorimetric or fluorometric assay kit

-

Cell lysis buffer

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture cells in appropriate plates and pre-treat with dihydroergotoxine for 24 hours.

-

Induction of Apoptosis: Induce apoptosis by treating the cells with staurosporine (B1682477) (e.g., 1 µM) for 3-6 hours.

-

Cell Lysis:

-

Harvest the cells and lyse them using the provided lysis buffer from the kit.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Caspase-3 Activity Assay:

-

Perform the assay according to the manufacturer's instructions. This typically involves incubating the cell lysate with a caspase-3-specific substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).

-

-

Measurement:

-

Measure the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Normalize the caspase-3 activity to the protein concentration of the cell lysate.

-

Express the results as a fold change relative to the untreated control.

-

Signaling Pathways and Visualizations

The neuroprotective effects of dihydroergotoxine are likely mediated by the modulation of complex intracellular signaling pathways. While direct evidence specifically for dihydroergotoxine is still being elucidated, based on its known pharmacological actions and the general mechanisms of neuroprotection, several pathways are hypothesized to be involved.

Hypothesized Neuroprotective Signaling of Dihydroergotoxine

Dihydroergotoxine's interaction with dopaminergic and adrenergic receptors may trigger downstream signaling cascades that promote cell survival and inhibit apoptosis. The PI3K/Akt and MAPK/ERK pathways are central to neuronal survival and are likely candidates for modulation by dihydroergotoxine.

References

Dihydroergotoxine Mesylate and Cerebral Blood Flow: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the relationship between dihydroergotoxine (B79615) mesylate (also known as co-dergocrine mesylate or ergoloid mesylates) and cerebral blood flow. Dihydroergotoxine mesylate is a combination of the mesylated forms of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydro-α-ergocryptine and dihydro-β-ergocryptine (in a 2:1 ratio). It has been investigated for its potential therapeutic effects in conditions associated with cerebral insufficiency and cognitive decline. This guide provides a comprehensive overview of the quantitative data from key studies, detailed experimental protocols, and the underlying physiological mechanisms.

Quantitative Data on the Effects of Dihydroergotoxine Mesylate on Cerebral Blood Flow

The following tables summarize the quantitative findings from various studies investigating the impact of dihydroergotoxine mesylate on cerebral blood flow (CBF).

Table 1: Effects of Dihydroergotamine (B1670595) on Mean Hemispheric and Regional Cerebral Blood Flow

| Drug | Dosage | Time Point | Mean Hemispheric CBF (ml/100 g/min ) | Regional CBF |

| Dihydroergotamine | 1 mg i.v. | Before | 54 ± 2 | Unchanged |

| 4 hours after | 55 ± 2 | Unchanged |

Source: Study on the effect of ergotamine and dihydroergotamine on cerebral blood flow in normal male volunteers.[1]

Table 2: Dose-Response of Dihydroergotoxine Mesylate on Symptoms of Cerebrovascular Disorders

| Dosage | Administration Route | Duration | Outcome |

| 3 mg daily | Sublingual | 12 weeks | - |

| 6 mg daily | Oral | 12 weeks | Significantly superior improvement in subjective and psychiatric symptoms compared to the 3 mg dose.[2] |

Experimental Protocols

Understanding the methodologies employed in studying the effects of dihydroergotoxine mesylate on cerebral blood flow is crucial for interpreting the results and designing future research. Below are detailed protocols for key experimental techniques.

Xenon-133 Inhalation Method for Cerebral Blood Flow Measurement

This non-invasive technique is used to measure regional cerebral blood flow (rCBF).

Protocol:

-

Subject Preparation: The subject is placed in a quiet, dimly lit room and is asked to rest comfortably in a supine or sitting position. A head-holder is used to minimize head movement.

-

Tracer Administration: The subject inhales a mixture of air and a tracer dose of Xenon-133 gas for a short period, typically 1-2 minutes.

-

Data Acquisition: A set of external detectors (scintillation counters) are placed over the scalp to record the clearance of the Xenon-133 from different brain regions. The rate of clearance is proportional to the blood flow in that region.

-

Data Analysis: The clearance curves are analyzed using a mathematical model (e.g., a two-compartment model) to calculate rCBF values in units of ml/100g/min.

Transcranial Doppler (TCD) Ultrasound

TCD is a non-invasive method used to measure the velocity of blood flow in the major cerebral arteries.

Protocol:

-

Subject Positioning: The subject lies in a supine position with their head slightly elevated.

-

Probe Placement: A low-frequency (2 MHz) ultrasound probe is placed on the temporal region of the skull, over the acoustic window.

-

Signal Acquisition: The probe emits ultrasound waves that are reflected by the moving red blood cells in the cerebral arteries. The frequency shift of the reflected waves (Doppler shift) is proportional to the blood flow velocity.

-

Data Analysis: The TCD machine displays a spectral waveform, from which various parameters such as peak systolic velocity (PSV), end-diastolic velocity (EDV), and mean flow velocity (MFV) can be derived.

Signaling Pathways and Mechanism of Action

The precise mechanism of action of dihydroergotoxine mesylate on cerebral blood flow is not fully elucidated but is thought to involve multiple pathways. It is believed to have a complex interaction with various neurotransmitter systems, including the dopaminergic, serotonergic, and adrenergic systems.[3]

The proposed mechanisms include:

-

Alpha-adrenergic blockade: Dihydroergotoxine mesylate exhibits alpha-adrenergic blocking activity, which can lead to vasodilation and an increase in cerebral blood flow.

-

Dopaminergic and Serotonergic Receptor Modulation: It also interacts with dopamine (B1211576) and serotonin (B10506) receptors, which may contribute to its effects on cerebral circulation and metabolism.

-

Metabolic Enhancement: Some studies suggest that dihydroergotoxine mesylate may improve cerebral metabolism, which could indirectly influence blood flow.

Conclusion

Dihydroergotoxine mesylate has been shown in some studies to have a modest effect on cerebral blood flow and to improve symptoms associated with cerebrovascular disorders. The mechanisms underlying these effects are likely multifactorial, involving interactions with several neurotransmitter systems. Further research with standardized methodologies and larger patient populations is needed to fully elucidate its therapeutic potential and to establish optimal dosing strategies. The use of advanced neuroimaging techniques will be instrumental in providing more precise and quantitative assessments of its effects on cerebral hemodynamics and metabolism.

References

- 1. Arterial spin labeling for the measurement of cerebral perfusion and angiography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A neuroradiologist’s guide to arterial spin labeling MRI in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Arterial Spin Labeling Measurement of Cerebral Blood Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

Ergoloid Mesylates and Synaptic Plasticity: A Technical Guide for Researchers

An In-depth Examination of the Mechanisms and Therapeutic Potential of Co-dergocrine Mesylate in Neuroplasticity

Introduction

Ergoloid mesylates, also known by the names co-dergocrine mesylate and dihydroergotoxine (B79615) mesylate (e.g., Hydergine®), are a combination of three dihydrogenated ergot alkaloids.[1] Historically used in the treatment of dementia and age-related cognitive decline, the precise mechanisms underlying their therapeutic effects have been a subject of ongoing research.[2][3] While initially thought to act primarily as cerebral vasodilators, contemporary evidence points towards a more complex, multifactorial mechanism centered on the modulation of synaptic neurotransmission and cellular metabolism.[1][4] This guide synthesizes the current understanding of how ergoloid mesylates influence synaptic plasticity, providing researchers and drug development professionals with a detailed overview of their pharmacological action, relevant experimental data, and common research protocols.

Core Pharmacological Mechanisms

The therapeutic action of ergoloid mesylates is not attributed to a single pathway but rather to a complex interaction with multiple neurotransmitter systems and cellular processes.[5] This multifaceted approach may help stabilize the intricate interplay between various neuronal signaling pathways.[6]

Modulation of Monoaminergic Systems

Ergoloid mesylates exhibit a broad receptor-binding profile, acting on dopaminergic, serotonergic, and adrenergic systems.[5] A key feature is their dualistic, modulatory effect, behaving as partial agonists or antagonists depending on the receptor subtype and the surrounding neurochemical environment.[6]

-

Dopaminergic System: The compounds show mixed agonist/antagonist properties at D1 and D2 receptors.[6] By enhancing the sensitivity of dopamine (B1211576) receptors, particularly D2, they can influence cognitive processes critical for learning and memory.[5]

-

Serotonergic System: They act on various serotonin (B10506) receptors (e.g., 5-HT1, 5-HT2), helping to stabilize serotonin levels, which may improve mood and cognitive function.[5]

-

Adrenergic System: Ergoloid mesylates demonstrate antagonistic properties at alpha-1 (postsynaptic) and alpha-2 (presynaptic) adrenoceptors.[6] The blockade of presynaptic alpha-2 autoreceptors can increase the release of norepinephrine, while the simultaneous blockade of postsynaptic alpha-1 receptors creates a "ceiling effect," preventing overstimulation.[6]

Neuroprotective and Metabolic Effects

Beyond receptor modulation, ergoloid mesylates exert neuroprotective effects through several mechanisms:

-

Antioxidant Properties: They possess the ability to scavenge free radicals, reducing oxidative damage to neuronal cells, a key factor in age-related cognitive decline.[5][7]

-

Mitochondrial Support: The compounds improve mitochondrial function and enhance cellular energy production, helping to meet the metabolic demands of the aging brain.[5]

-

Neurotrophic Factor Promotion: Ergoloid mesylates have been shown to support neurogenesis and synaptic repair by modulating levels of critical growth factors like Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).[5] These factors are essential for neuronal survival and synaptic plasticity.[5]

Effects on Synaptic Plasticity and Neurotransmission

Synaptic plasticity, the ability of synapses to strengthen (Long-Term Potentiation, LTP) or weaken (Long-Term Depression, LTD), is the cellular basis for learning and memory.[8][9] The multifaceted actions of ergoloid mesylates converge to create a favorable environment for maintaining and enhancing synaptic plasticity.

While direct, quantitative data on the effect of ergoloid mesylates on LTP induction or maintenance is not prominently available in the summarized literature, their known mechanisms strongly suggest a positive modulatory role. For instance, the modulation of dopaminergic and adrenergic systems, which are known to influence the threshold for LTP induction, provides a strong theoretical basis for their efficacy.

Quantitative Data on Neurotransmitter Modulation

One study investigating the long-term administration of Dihydroergotamine (DHE), a related ergot derivative, in Wistar rats provided quantitative data on changes in neurotransmitter concentrations in various brain regions. While not ergoloid mesylates, this data provides the closest available quantitative insight into how these compounds can alter brain neurochemistry.

| Brain Region | Neurotransmitter / Metabolite | Change with DHE (100 µg/kg) | Statistical Significance |

| Prefrontal Cortex | Norepinephrine (NE) | Increased Concentration | Not Specified |

| Dopamine (DA) | Increased Concentration | Not Specified | |

| Serotonin (5-HT) | Increased Concentration | Not Specified | |

| Striatum | Dopamine (DA) & Metabolites | Altered Concentrations | Not Specified |

| Cerebellum | Norepinephrine (NE) | Altered Concentrations | Not Specified |

| Hippocampus | All tested monoamines | No significant changes | Not Specified |

| (Data adapted from a study on Dihydroergotamine, a related compound)[10][11] |

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagram

The diagram below illustrates the hypothesized signaling cascade of ergoloid mesylates, focusing on their multi-receptor interactions that influence downstream cellular processes relevant to synaptic plasticity.

Caption: Hypothesized signaling of ergoloid mesylates on neuronal function.

Experimental Workflow Diagram: Investigating Effects on LTP

This diagram outlines a typical experimental protocol for assessing the impact of a compound like ergoloid mesylates on Long-Term Potentiation (LTP) in hippocampal slices, a standard model for studying synaptic plasticity.[12][13]

Caption: Standard workflow for an ex vivo LTP electrophysiology experiment.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of common protocols used in the study of compounds affecting neurotransmission and synaptic plasticity.

Animal Model and Drug Administration (In Vivo)

-

Model: Adult male Wistar rats are frequently used.[11]

-

Housing: Standard laboratory conditions (e.g., 12-hour light/dark cycle, controlled temperature, ad libitum access to food and water).

-

Drug Administration: For chronic studies, oral administration via gavage is common. Doses in related studies have ranged from 30 µg/kg to 100 µg/kg body weight per day, administered for several weeks (e.g., six weeks).[11] A vehicle control group (e.g., saline) is essential.

Neurotransmitter Analysis via HPLC

-

Objective: To quantify levels of monoamines and their metabolites in specific brain regions.[11]

-

Procedure:

-

Following the treatment period, animals are euthanized and brains are rapidly dissected on ice.

-

Target regions (e.g., prefrontal cortex, hippocampus, striatum) are isolated.[11]

-

Tissue is homogenized in a suitable buffer (e.g., perchloric acid solution).

-

Homogenates are centrifuged, and the supernatant is collected.

-

The supernatant is analyzed using High-Performance Liquid Chromatography (HPLC) with electrochemical detection to determine the concentrations of norepinephrine, dopamine, serotonin, and their metabolites.[11]

-

Long-Term Potentiation (LTP) Electrophysiology (Ex Vivo)

-

Objective: To measure the effect of ergoloid mesylates on synaptic strength and plasticity in hippocampal circuits.[13]

-

Procedure:

-

Slice Preparation: A rat is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF). The hippocampus is dissected, and transverse slices (e.g., 400 µm thick) are prepared using a vibratome.

-

Recovery: Slices are allowed to recover in an incubation chamber with oxygenated ACSF for at least one hour.

-

Recording: A single slice is transferred to a recording chamber and continuously perfused with ACSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[13]

-

Baseline: Stable baseline responses are recorded for 20-30 minutes by delivering single pulses at low frequency (e.g., 0.05 Hz).

-

Drug Application: The perfusion medium is switched to ACSF containing either ergoloid mesylates at the desired concentration or a vehicle control.

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 pulses at 100 Hz).[13]

-

Post-HFS Recording: The fEPSP slope and amplitude are recorded for at least 60 minutes post-HFS to measure the potentiation. The degree of LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-HFS baseline.

-

Summary of Clinical Findings

Numerous clinical trials have investigated the efficacy of ergoloid mesylates in treating symptoms of dementia and age-related cognitive decline.[2][14] While results have been variable, several studies report statistically significant improvements in cognitive and behavioral symptoms compared to placebo.[14][15]

| Study Characteristic | Details | Findings | Reference |

| Duration / Design | 24-week, double-blind, placebo-controlled | 30 patients on ergoloid mesylates, 28 on placebo | Significant improvement in all items on the Sandoz Clinical Assessment Geriatric (SCAG) scale for the treatment group. Qualitative improvements in attention and concentration. |

| Duration / Design | 6-month, double-blind, placebo-controlled | 97 elderly patients. Dose: 4.5 mg/day. | Statistically significant improvement for the ergoloid group in cognitive deficits (p<0.05), anxiety/mood (p<0.01), and irritability (p<0.001). Efficacy increased over the duration of the trial. |

| Meta-analysis | Review of multiple trials | Varied doses and patient populations | Evidence of statistically significant effects on global improvement and on comprehensive rating scales, though with significant heterogeneity among trials. Doses of 4.5 to 9.0 mg/day may be more effective. |

Conclusion

The mechanism of action for ergoloid mesylates is now understood to be a complex modulation of central neurotransmitter systems, rather than a simple vasodilatory effect.[1] By acting as a dualistic modulator on dopaminergic, serotonergic, and adrenergic receptors, and by providing metabolic and neurotrophic support, ergoloid mesylates appear to foster an environment conducive to synaptic plasticity and neuroprotection.[5][6] This multifaceted action likely underlies the observed benefits in patients with age-related cognitive decline. Future research should focus on more direct investigations of its effects on LTP and other cellular models of learning, employing the detailed protocols outlined herein to further elucidate its precise role in enhancing synaptic function.

References

- 1. Ergoloid - Wikipedia [en.wikipedia.org]

- 2. Double-blind clinical and psychologic study of ergoloid mesylates (Hydergine) in subjects with senile mental deterioration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ergoloid mesylates for senile dementias: unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. What is the mechanism of Ergoloid Mesylates? [synapse.patsnap.com]

- 6. Hydergine: interaction with the neurotransmitter systems in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is Ergoloid Mesylates used for? [synapse.patsnap.com]

- 8. Long-term potentiation: 50 years on: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Intriguing Contribution of Hippocampal Long-Term Depression to Spatial Learning and Long-Term Memory [frontiersin.org]

- 10. Dihydroergotamine affects spatial behavior and neurotransmission in the central nervous system of Wistar rats [aaem.pl]

- 11. Dihydroergotamine affects spatial behavior and neurotransmission in the central nervous system of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Long-Term Potentiation Produces a Sustained Expansion of Synaptic Information Storage Capacity in Adult Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Long-Term Synaptic Potentiation - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Ergoloid mesylates ('Hydergine') in the treatment of mental deterioration in the elderly: a 6-month double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hydergine for dementia - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Interaction of Dihydroergotoxine Mesylate with Neurotransmitter Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroergotoxine (B79615) mesylate, a semi-synthetic ergot alkaloid derivative also known as ergoloid mesylates or co-dergocrine mesylate, exhibits a complex pharmacological profile characterized by its interaction with multiple neurotransmitter systems. This technical guide provides an in-depth analysis of its effects on the dopaminergic, serotonergic, adrenergic, and cholinergic systems. Dihydroergotoxine mesylate is a combination of the methanesulfonate (B1217627) salts of three dihydrogenated ergot alkaloids: dihydroergocornine (B1204045), dihydroergocristine (B93913), and dihydroergocryptine (B134457) (a mix of α- and β-isomers).[1] Its therapeutic effects are believed to stem from its multifaceted mechanism of action, which includes partial agonism and antagonism at various receptor subtypes. This document summarizes the available quantitative data on receptor binding affinities and functional potencies, details the experimental protocols used in key studies, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction

The intricate interplay of neurotransmitter systems in the central nervous system governs a vast array of physiological and cognitive functions. Dihydroergotoxine mesylate has been investigated for its potential therapeutic benefits in age-related cognitive decline and cerebrovascular disorders.[2][3] Its clinical efficacy is attributed to its ability to modulate dopaminergic, serotonergic, and adrenergic neurotransmission.[4] Understanding the nuanced interactions of dihydroergotoxine mesylate and its constituent components with specific receptor subtypes is crucial for elucidating its mechanism of action and guiding further drug development.

Data Presentation: Receptor Binding Affinities and Functional Potencies

The following tables summarize the available quantitative data for dihydroergotoxine mesylate and its individual components. It is important to note that binding affinities (Ki or Kd) can vary between studies due to differences in experimental conditions, such as radioligand used, tissue source, and assay buffer composition.

Dopaminergic System

Dihydroergotoxine mesylate and its components exhibit a complex interaction with dopamine (B1211576) receptors, acting as partial agonists or antagonists depending on the specific receptor subtype and the cellular context.[1]

Table 1: Binding Affinities (Ki/Kd in nM) of Dihydroergotoxine Mesylate Components at Dopamine Receptors

| Compound | D1 Receptor | D2 Receptor | D3 Receptor | Reference |

| α-Dihydroergocryptine | 35.4 (Ki) | 0.61 (Ki) | 1.27 (Ki) | [5] |

| α-Dihydroergocryptine | ~30 (Kd) | 5-8 (Kd) | ~30 (Kd) | [6] |

| Dihydroergocryptine | - | 0.55 (KD) | - | [7][8] |

Table 2: Functional Activity (EC50 in nM) of Dihydroergotoxine Mesylate Components at Dopamine Receptors

| Compound | Functional Assay | D1 Receptor (Agonist) | D2 Receptor (Agonist) | Reference |

| Dihydroergocornine | cAMP Formation | Similar to other components | - | [1] |

| Dihydro-α-ergokryptine | cAMP Formation | Similar to other components | - | [1] |

| Dihydro-β-ergokryptine | cAMP Formation | Similar to other components | - | [1] |

| Dihydroergocristine | cAMP Formation / ACh Release | Antagonist | Antagonist | [1] |

| α-Ergocryptine | cAMP Inhibition | - | 28 ± 2 | [9] |

Note: One study reported that co-dergocrine and three of its components (dihydroergocornine, dihydro-alpha-ergokryptine, dihydro-beta-ergokryptine) stimulate cAMP formation (a D1-receptor response) with similar EC50 values but different efficacies. The same compounds inhibit electrically evoked acetylcholine (B1216132) release (a D2-receptor response) at about 50 times lower concentrations. Dihydroergocristine antagonizes both receptor types.[1]

Serotonergic System

The interaction of dihydroergotoxine mesylate with serotonin (B10506) (5-HT) receptors is complex, with evidence suggesting both agonistic and antagonistic properties at different subtypes.

Table 3: Binding Affinities and Functional Data of Dihydroergotoxine Mesylate Components at Serotonin Receptors

| Compound | Receptor Subtype | Binding Affinity (Ki/Binding Energy) | Functional Activity | Reference |

| Dihydroergocryptine | 5-HT1 | More selective for 5-HT1 | - | [10] |

| Dihydroergocristine | 5-HT2A | -10.2 kcal/mol | Non-competitive antagonist | [2][11] |

| Dihydroergocornine | 5-HT receptors | Inhibitory effect | - | [4] |

Specific Ki values for the individual components at a wide range of 5-HT receptor subtypes are not consistently available.

Adrenergic System

Dihydroergotoxine mesylate and its components are known to act as antagonists at α-adrenergic receptors.

Table 4: Binding Affinities and Functional Data of Dihydroergotoxine Mesylate Components at Adrenergic Receptors

| Compound | Receptor Subtype | Binding Affinity (Kd/Binding Energy) | Functional Activity | Reference |

| Dihydroergocryptine | α2 | 1.78 ± 0.22 nM (Kd) | Antagonist | [12] |

| Dihydroergocristine | α1 | - | Competitive blocker | [13] |

| Dihydroergocristine | α2 | -10.3 kcal/mol | Agonist | [11][13] |

| Dihydroergocornine | Noradrenaline receptors | Inhibitory effect | - | [4] |

Cholinergic System

Studies in aged rats have shown that chronic administration of dihydroergotoxine can normalize age-related decreases in choline (B1196258) acetyltransferase (ChAT) activity and muscarinic cholinergic receptor (MCR) binding in the cerebral cortex and hippocampus.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of dihydroergotoxine mesylate's effects on neurotransmitter systems.

Radioligand Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki or Kd) of dihydroergotoxine mesylate and its components for specific neurotransmitter receptors.

Methodology:

-

Membrane Preparation:

-

Tissues (e.g., rat striatum for dopamine receptors, cerebral cortex for serotonin and adrenergic receptors) or cells expressing the target receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 min) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

-

-

Binding Assay:

-

In a multi-well plate, membrane preparations are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors, [3H]prazosin for α1-adrenergic receptors) at a concentration near its Kd.

-

Increasing concentrations of the unlabeled test compound (dihydroergotoxine mesylate or its components) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known saturating ligand for the target receptor.

-

The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

-

Separation and Quantification:

-

The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-